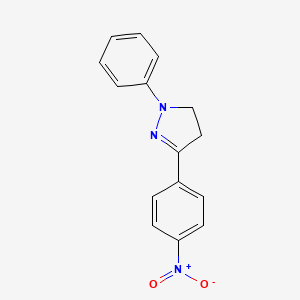
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both phenyl and nitrophenyl groups in the structure of this compound enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline can be synthesized through the cyclocondensation reaction of chalcones with hydrazine derivatives. The typical synthetic route involves the reaction of 4-nitroacetophenone with benzaldehyde to form the corresponding chalcone, which is then reacted with phenylhydrazine to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino-substituted pyrazoline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methylphenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methoxyphenyl)-2-pyrazoline
Comparison
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is unique due to the presence of the nitro group, which enhances its biological activity and chemical reactivity compared to other similar compounds. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized pyrazolines. This makes this compound a versatile compound for synthetic and medicinal chemistry .
Propiedades
Número CAS |
3314-41-8 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-17(16-15)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clave InChI |
MHGHKCBKUYUBGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



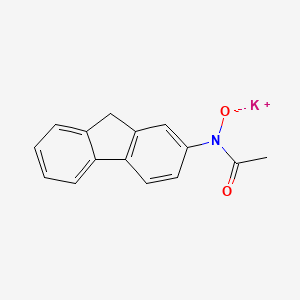
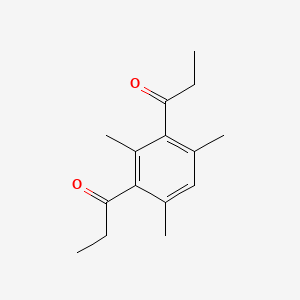


![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
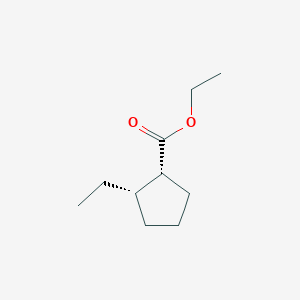

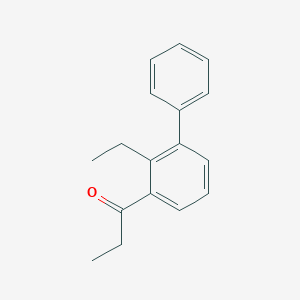
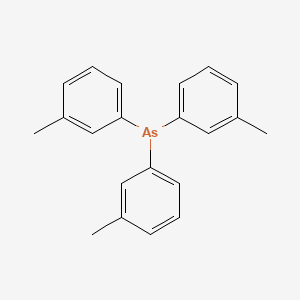
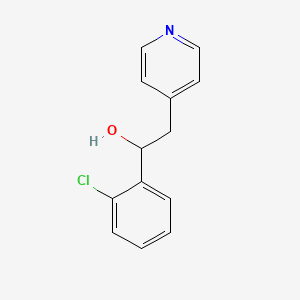
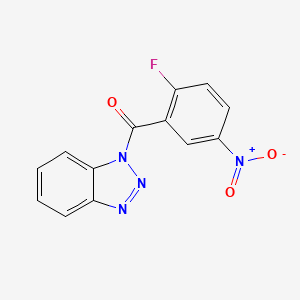
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
